Ethyl [1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]carbamate
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Overview
Description
Ethyl [1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]carbamate is an organic compound with a complex structure that includes a carbamate group, a hydroxy group, and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methylbenzaldehyde and ethyl carbamate.
Formation of Intermediate: The 4-methylbenzaldehyde undergoes a condensation reaction with ethyl carbamate in the presence of a base such as sodium hydroxide to form an intermediate.
Hydroxylation: The intermediate is then subjected to hydroxylation using a suitable oxidizing agent like hydrogen peroxide or a peracid to introduce the hydroxy group.
Purification: The final product is purified through recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl [1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Ethyl [1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]carbamate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which Ethyl [1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]carbamate exerts its effects involves its interaction with specific molecular targets. The hydroxy and carbamate groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl ring can engage in π-π interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Ethyl [1-hydroxy-2-phenyl-2-oxoethyl]carbamate: Lacks the methyl group on the phenyl ring.
Methyl [1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]carbamate: Has a methyl group instead of an ethyl group on the carbamate.
Ethyl [1-hydroxy-2-(4-chlorophenyl)-2-oxoethyl]carbamate: Contains a chlorine substituent instead of a methyl group on the phenyl ring.
Uniqueness
This compound is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and interaction with biological targets. This structural feature can enhance its binding affinity and specificity in medicinal applications compared to similar compounds.
Biological Activity
Ethyl [1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]carbamate, a carbamate derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity through various studies, highlighting its mechanisms of action, efficacy against different biological targets, and structure-activity relationships (SAR).
Chemical Structure and Properties
Molecular Formula: C12H15N1O3
Molecular Weight: 221.25 g/mol
IUPAC Name: this compound
The compound features a carbamate functional group, which is known for various biological activities, including enzyme inhibition and antimicrobial properties.
- Cholinesterase Inhibition : this compound has been studied for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurotransmission. In vitro studies reported an IC50 value of approximately 36.05 µM for AChE inhibition, indicating moderate potency compared to established inhibitors like rivastigmine .
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Its lipophilicity appears to correlate with increased antimicrobial efficacy, suggesting that structural modifications could enhance its activity against Gram-positive bacteria .
- Anticancer Potential : Preliminary studies indicate that this compound may exhibit anticancer properties. It was evaluated in vitro against several cancer cell lines, demonstrating cytotoxic effects with IC50 values varying based on the specific cell line tested .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
Structural Feature | Effect on Activity |
---|---|
Carbamate Group | Essential for AChE/BChE inhibition |
4-Methylphenyl Substituent | Enhances lipophilicity and potentially increases antimicrobial activity |
Hydroxyl Group | May play a role in solubility and bioavailability |
Study 1: Cholinesterase Inhibition
In a study assessing the inhibitory effects on AChE and BChE, this compound was found to have a significant inhibitory effect comparable to known cholinesterase inhibitors. The study utilized human monocytic leukemia cells (THP-1) to evaluate cytotoxicity alongside enzyme inhibition assays .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Enterococcus faecalis. The results indicated that modifications to the compound's structure could enhance its effectiveness against resistant strains, highlighting the importance of SAR in developing new antimicrobial agents .
Properties
Molecular Formula |
C12H15NO4 |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
ethyl N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C12H15NO4/c1-3-17-12(16)13-11(15)10(14)9-6-4-8(2)5-7-9/h4-7,11,15H,3H2,1-2H3,(H,13,16) |
InChI Key |
UAYXFBBCLHNSJM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(C(=O)C1=CC=C(C=C1)C)O |
Origin of Product |
United States |
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